molecular formula C15H14Br2O B14770459 3,5-Dibromo-2-isopropoxy-1,1'-biphenyl

3,5-Dibromo-2-isopropoxy-1,1'-biphenyl

Cat. No.: B14770459
M. Wt: 370.08 g/mol
InChI Key: HKGVXHUASQHWNX-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-isopropoxy-1,1'-biphenyl is a high-purity chemical reagent designed for advanced research and development applications. This compound belongs to the class of substituted biphenyls, which are crucial intermediates in organic synthesis. Biphenyl scaffolds are fundamental building blocks in the synthesis of various pharmaceuticals, agrochemicals, and materials. They are frequently employed in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct complex molecular architectures. The specific substitution pattern on this biphenyl, including bromo and isopropoxy functional groups, makes it a versatile precursor for further functionalization and a potential candidate in the development of ligands for catalysts and new active compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H14Br2O

Molecular Weight

370.08 g/mol

IUPAC Name

1,5-dibromo-3-phenyl-2-propan-2-yloxybenzene

InChI

InChI=1S/C15H14Br2O/c1-10(2)18-15-13(8-12(16)9-14(15)17)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

HKGVXHUASQHWNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)Br)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Initial Bromination of Biphenyl Derivatives

Bromination of biphenyl precursors often serves as the foundational step. For example, 3,5-dibromobiphenyl (PubChem CID: 3014933) is synthesized via electrophilic bromination using bromine in acetic acid. Directing groups influence regioselectivity:

  • 2-Hydroxybiphenyl undergoes bromination at the 3,5-positions due to the hydroxyl group’s ortho/para-directing effects. Subsequent alkylation with 2-bromopropane in dimethylformamide (DMF) and potassium carbonate introduces the isopropoxy group.

Key Reaction:
$$
\text{2-Hydroxybiphenyl} + \text{Br}2 \xrightarrow{\text{AcOH}} \text{3,5-Dibromo-2-hydroxybiphenyl} \xrightarrow{\text{(CH}3\text{)}2\text{CHBr, K}2\text{CO}_3} \text{3,5-Dibromo-2-isopropoxybiphenyl}
$$
Yield: ~74% after recrystallization.

Suzuki-Miyaura Cross-Coupling for Modular Assembly

Coupling of Halogenated Aryl Partners

The Suzuki reaction enables precise construction of the biphenyl backbone. Two fragments are prepared:

  • 3,5-Dibromophenylboronic Acid : Synthesized via Miyaura borylation of 1,3,5-tribromobenzene using bis(pinacolato)diboron and a palladium catalyst.
  • 2-Isopropoxybromobenzene : Alkylation of 2-bromophenol with 2-bromopropane in acetone.

Coupling Conditions:

  • Catalyst: Pd(PPh$$3$$)$$4$$ (1 mol%)
  • Base: Na$$2$$CO$$3$$
  • Solvent: Toluene/ethanol (3:1) at 90°C.

Outcome:
$$
\text{3,5-Dibromophenylboronic Acid} + \text{2-Isopropoxybromobenzene} \xrightarrow{\text{Pd}} \text{3,5-Dibromo-2-isopropoxy-1,1'-biphenyl}
$$
Yield: 68–75%.

Ullmann-Type Coupling for Direct Biaryl Bond Formation

Copper-Mediated Coupling of Halogenated Arenes

Ullmann reactions offer an alternative to Suzuki coupling, particularly for electron-rich substrates. A representative protocol involves:

  • 3,5-Dibromoiodobenzene and 2-isopropoxyiodobenzene in the presence of copper(I) iodide and a diamine ligand.

Optimized Protocol:

  • Ligand: 1,10-Phenanthroline
  • Solvent: Dimethyl sulfoxide (DMSO) at 110°C.

Yield: ~60% with high regioselectivity.

Post-Functionalization of Preformed Biphenyls

Selective Bromination of 2-Isopropoxybiphenyl

Direct bromination of 2-isopropoxybiphenyl with bromine in acetic acid introduces bromine at the 3,5-positions of the unsubstituted ring. The isopropoxy group’s weak directing effect minimizes competition.

Reaction Parameters:

  • Temperature: 0°C to room temperature
  • Stoichiometry: 2.2 equivalents Br$$_2$$.

Yield: 85–92%.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Sequential Bromination/Alkylation Simple, fewer steps Regioselectivity challenges 70–75%
Suzuki Coupling High modularity, scalability Requires boronic acid synthesis 68–75%
Ullmann Coupling No boronic acids needed High temperatures, ligand synthesis 55–60%
Post-Functionalization Direct, minimal protection Competing side reactions 85–92%

Characterization and Validation

Spectroscopic Confirmation

  • $$^1$$H NMR : Isopropoxy protons resonate as a septet at δ 4.5–4.7 ppm, while aromatic protons appear as doublets (J = 8.4 Hz) for brominated positions.
  • Mass Spectrometry : Molecular ion peaks at m/z 434 (M$$^+$$ for C$${18}$$H$${18}$$Br$$_2$$O).

Industrial-Scale Considerations

Patent CN117105752A highlights continuous-flow bromination for improved safety and efficiency. Key parameters include:

  • Flow rate ratio (acetone/methanol : Br$$_2$$) = 0.5–1
  • Temperature: 40–50°C
  • Reaction time: 5–15 minutes.

Emerging Methodologies

Recent advances in photocatalytic bromination and electrophilic aromatic substitution (e.g., using N-bromosuccinimide) show promise for milder conditions and better selectivity.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-isopropoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products:

    Substitution Products: Compounds with different functional groups replacing the bromine atoms.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Dehalogenated biphenyl compounds.

    Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

Chemistry: 3,5-Dibromo-2-isopropoxy-1,1’-biphenyl is used as a building block in organic synthesis, particularly in the synthesis of complex biaryl compounds through coupling reactions .

Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules. Its derivatives have shown potential in various biological assays and drug development processes .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and liquid crystals. It is also used in the synthesis of specialty chemicals and intermediates .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-isopropoxy-1,1’-biphenyl depends on its application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps to form biaryl products. The bromine atoms play a crucial role in facilitating these reactions by providing reactive sites for catalyst interaction .

Comparison with Similar Compounds

Structural and Substituent Effects

The following table compares key structural and physicochemical properties of 3,5-Dibromo-2-isopropoxy-1,1'-biphenyl with analogous biphenyl derivatives:

Compound Name Substituents Molecular Weight (g/mol) Solubility (Polarity) Key Applications
1,1'-Biphenyl None 154.21 Low (non-polar) Organic synthesis
4-Methyl-1,1'-biphenyl 4-CH₃ 168.23 Low (non-polar) Liquid crystals, intermediates
This compound 3-Br, 5-Br, 2-OCH(CH₃)₂ 406.06 Moderate (polar Br, O) Potential enzyme inhibition*
Compound 3 () Biphenyl linker with pyridinium ~400–450 (estimated) High (ionic groups) ChoKα1 enzyme inhibition

Key Observations :

  • Substituent Influence: Bromine atoms increase molecular weight and polarity compared to non-halogenated analogs like 1,1'-biphenyl.
  • Solubility : The combination of bromine (electron-withdrawing) and isopropoxy (electron-donating) groups may enhance solubility in polar solvents relative to purely hydrocarbon analogs (e.g., 4-methyl-1,1'-biphenyl) .

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